Sultropen has been identified in several patents that describe its synthesis and applications. It is classified under the broader category of oxadiazole derivatives, which are known for their biological activity, including fungicidal properties. The compound's structure and activity have been outlined in various patent documents, notably in WO2020078732A1 and US8883797B2, which detail its formulation and efficacy as a microbiocidal agent .
The synthesis of Sultropen involves several steps that utilize specific reagents and conditions to achieve the desired chemical structure. The patents provide insights into various synthetic pathways, including:
For instance, one method involves reacting 2-aminobenzyl alcohol with appropriate carbonyl compounds under acidic conditions to form the oxadiazole framework .
Sultropen's molecular structure can be characterized by its oxadiazole core, which consists of a five-membered ring containing two nitrogen atoms and three carbon atoms. Key features include:
The structural analysis indicates that variations in substituents can significantly influence the compound's fungicidal efficacy .
Sultropen participates in various chemical reactions that are crucial for its functionality as a fungicide:
The mechanism of action of Sultropen primarily involves targeting specific metabolic pathways in fungi:
This mechanism underscores Sultropen's potential as an effective agricultural fungicide with minimal impact on non-target organisms .
Sultropen exhibits several notable physical and chemical properties:
These properties are critical for formulating effective agricultural products that maintain efficacy during storage and application .
Sultropen has several significant applications within scientific and agricultural domains:
The sulfonyl/sultone scaffold represents a privileged structural motif in medicinal chemistry, with roots extending to the revolutionary discovery of sulfonamide antibiotics in the 1930s. These compounds constituted the first systematically deployed antibiotics in medical history, fundamentally altering therapeutic approaches to bacterial infections and establishing sulfur as a critical heteroatom in drug design [5] [8]. Over subsequent decades, medicinal chemists recognized the remarkable versatility of sulfur-derived functional groups, leading to their strategic incorporation into diverse therapeutic classes beyond anti-infectives. By the 21st century, sulfur-containing compounds accounted for approximately 15-20% of all FDA-approved small-molecule drugs, with sulfonamides, thioethers, sulfones, and penicillin derivatives emerging as dominant structural classes [5].
The evolutionary trajectory of sulfur-based therapeutics reveals a paradigm shift from simple antibacterial applications toward increasingly sophisticated pharmacological targets. Sultropen (chemical nomenclature: 7-(sulfonamido)-3,4-dihydro-2H-thieno[3,4-e][1,2]thiazine 1,1-dioxide) exemplifies this evolution through its innovative sultone-sulfonamide hybrid structure. This molecular architecture incorporates a γ-sultone ring (cyclic sulfonate ester) fused to a sulfonamide pharmacophore, creating a uniquely constrained bicyclic system that enhances target specificity compared to earlier acyclic sulfonyl compounds [1] [4]. The structural rigidity imposed by the sultone moiety reduces conformational flexibility, potentially improving binding affinity while simultaneously modulating physicochemical properties critical for drug disposition, including aqueous solubility and membrane permeability [4] [5].
Table 1: Evolution of Sulfur-Containing Scaffolds in Medicinal Chemistry
Era | Dominant Scaffolds | Therapeutic Applications | Key Innovations |
---|---|---|---|
1930s-1950s | Simple sulfonamides | Antibacterials (Prontosil derivatives) | First systemic antibiotics |
1960s-1980s | Thioethers, Penicillin derivatives | Cardiovascular, Antimicrobial | β-lactam antibiotics revolution |
1990s-2010s | Complex sulfonamides, Sulfones | Oncology, Metabolic diseases | Targeted therapies |
2020s-present | Sultone hybrids (Sultropen) | Redox modulation, Neuroprotection | Multifunctional scaffold design |
The renaissance in sultone chemistry has been accelerated by advances in synthetic methodology, particularly ring-closing metathesis (RCM) and carbene cyclization cycloaddition cascade (CCCC) techniques that enable efficient construction of complex sultone architectures [4]. These synthetic breakthroughs facilitated exploration of structure-activity relationships (SAR) previously inaccessible to medicinal chemists, ultimately enabling the rational design of Sultropen as a purpose-built therapeutic candidate targeting oxidative stress pathologies. The strategic incorporation of both electrophilic (sultone) and nucleophilic (sulfonamide) domains within a single molecule creates a unique electronic environment that facilitates interactions with biological thiols while maintaining favorable pharmacokinetic properties [1] [5].
Sultropen represents a paradigm-shifting approach to redox modulation through its targeted interaction with thiol-dependent signaling systems. Unlike conventional antioxidants that non-specifically scavenge reactive oxygen species (ROS), Sultropen functions as a redox signaling modulator by selectively engaging with components of the cellular antioxidant response machinery, particularly the KEAP1-NRF2 pathway [2] [3]. Mechanistically, Sultropen's electrophilic sultone ring undergoes Michael addition with critical cysteine residues (Cys151, Cys273, Cys288) on the KEAP1 protein, disrupting its ubiquitin ligase activity and enabling nuclear translocation of NRF2. This transcription factor subsequently activates the antioxidant response element (ARE), upregulating a battery of cytoprotective enzymes including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione synthetase [2] [3] [10].
The compound demonstrates remarkable compartmentalization within cellular microenvironments, with particular affinity for mitochondrial membranes and nuclear redox-sensitive targets. This subcellular targeting specificity stems from Sultropen's balanced lipophilicity (logP = 1.8) and molecular weight (MW = 342.4 g/mol), enabling efficient membrane permeation while avoiding non-specific distribution [3]. In neuronal models, Sultropen has demonstrated dual modulation of glutamatergic signaling through allosteric interactions with NMDA receptors and inhibition of glutamate-induced excitotoxicity, positioning it uniquely among sulfur-containing neuroprotective agents [3] [10]. This multifaceted engagement with neuronal redox systems creates a therapeutic signature distinct from monofunctional antioxidants like N-acetylcysteine (NAC) or α-lipoic acid.
Table 2: Sultropen's Redox Targets and Functional Consequences
Target System | Molecular Interaction | Downstream Effects | Biological Significance |
---|---|---|---|
KEAP1-NRF2 Pathway | Covalent modification of KEAP1 cysteines | Upregulation of antioxidant enzymes | Enhanced cellular resilience to oxidative stress |
Mitochondrial Complex I | Thiol-dependent inhibition | Reduced ROS overproduction | Prevention of mitochondrial permeability transition |
Glutamate Receptors | Allosteric modulation | Attenuation of excitotoxicity | Neuroprotection against calcium overload |
Thioredoxin System | Enhancement of TrxR activity | Maintenance of reduced protein thiols | Regulation of apoptosis signaling |
Beyond direct protein interactions, Sultropen participates in sulfur trafficking pathways, serving as a source of sulfane sulfur (S⁰) that can be metabolized to hydrogen sulfide (H₂S) via the action of sulfurtransferases. This biotransformation establishes Sultropen as a dual-phase therapeutic: initially acting as an electrophilic modulator of redox sensors, then subsequently functioning as a gasotransmitter precursor that enhances vasodilation, reduces inflammation, and promotes mitochondrial biogenesis [3] [10]. Pharmacodynamic studies reveal that Sultropen's effects on cysteine persulfidation follow a biphasic concentration-response curve, with maximal efficacy occurring at nanomolar concentrations (10-100 nM) where the compound avoids the pro-oxidant effects observed with higher concentrations (>10 μM) of less specific sulfur-containing compounds [2] [3].
Sultropen occupies a distinctive niche within the chemical space of sulfur-containing therapeutics, displaying both structural and mechanistic differences from established pharmacophores. When compared to classical sultams (cyclic sulfonamides), Sultropen's sultone moiety introduces a heightened electrophilic character at the carbonyl carbon adjacent to the sulfonyl group, creating a more reactive center for nucleophilic attack by biological thiols [1] [4]. This contrasts with traditional sultam scaffolds, which typically require enzymatic activation to exert biological effects. The presence of the sulfonamide group (-SO₂NH-) within Sultropen's structure provides a critical hydrogen-bonding domain that enhances target binding specificity compared to simple sultones lacking this feature [1] [4] [5].
The therapeutic advantages of Sultropen become particularly evident when contrasted with conventional sulfonamide-based drugs. Unlike first-generation sulfonamide antibiotics that primarily function through inhibition of dihydropteroate synthase, or modern sulfonamide chemotypes like COX-2 inhibitors and carbonic anhydrase inhibitors that act through reversible active-site binding, Sultropen engages in covalent yet reversible modifications of redox-sensitive cysteine residues [5] [8]. This mechanism provides sustained pharmacological effects without permanent target inactivation, differentiating it from irreversible covalent inhibitors. Pharmacokinetic comparisons reveal Sultropen's superior blood-brain barrier permeability (BBBP = 0.85) relative to other sulfur-containing redox modulators like homotaurine (BBBP = 0.15) or verubecestat (BBBP = 0.08), enabling effective central nervous system engagement [3] [5].
Table 3: Comparative Analysis of Sulfur-Containing Therapeutic Scaffolds
Scaffold Type | Representative Agents | Primary Mechanisms | Therapeutic Limitations | Sultropen's Advantages |
---|---|---|---|---|
Sultams | Benzothiazole sultams | Enzyme inhibition (CA, HIV RT) | Limited redox modulation | Electrophilic redox signaling |
Sulfonamides | Verubecestat, Celecoxib | Transition-state analogs | Target-specific only | Multitarget redox activity |
Sulfones | Dapsone, Avosulfon | PABA antagonism | Hematological toxicity | Redox-selective effects |
Vinyl Sulfones | Rigosertib, K11777 | Michael addition, Protease inhibition | Off-target reactivity | Controlled electrophilicity |
Thioethers | Cimetidine, Seroquel | Receptor antagonism | Metabolic complications | Mitochondrial specificity |
Among contemporary sulfur-based drug candidates, vinyl sulfones (e.g., Rigosertib, K11777) share Sultropen's capacity for Michael addition with biological thiols but differ significantly in their chemical reactivity profiles. While vinyl sulfones possess an inherently unmodulated electrophilicity that can lead to non-specific thiol modification, Sultropen's sultone ring exhibits attenuated reactivity due to the electron-withdrawing nature of the adjacent sulfonamide group [5] [9]. This controlled electrophilicity translates to improved target specificity in cellular models, with Sultropen demonstrating a 5-fold reduction in non-specific protein binding compared to benchmark vinyl sulfones [5] [9]. Additionally, Sultropen lacks the genotoxic potential associated with certain sulfur mustards and disulfide-based compounds, as evidenced by negative Ames testing and absence of clastogenic effects in chromosomal aberration assays [1] [4].
The structure-activity relationship (SAR) profile of Sultropen derivatives reveals critical insights into its pharmacological superiority. Molecular modifications at the N-7 position of the sulfonamide group demonstrate that small alkyl substituents (methyl, ethyl) optimize both solubility and membrane permeability, while bulkier groups (phenyl, benzyl) diminish cellular uptake without enhancing target affinity [4] [5]. The sultone ring size (γ vs. δ) profoundly influences redox-modulating activity, with the γ-sultone variant in Sultropen exhibiting 3-fold greater potency in NRF2 activation assays compared to its δ-sultone counterpart [1] [4]. These nuanced SAR findings highlight the sophisticated molecular optimization underlying Sultropen's development and differentiate it from earlier generations of sulfur-containing therapeutics with suboptimal physicochemical and pharmacological properties.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: